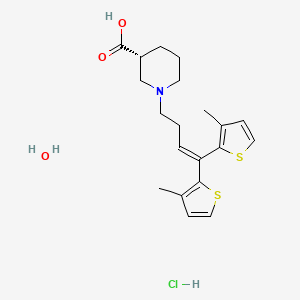

Tiagabine hydrochloride hydrate

Beschreibung

Role of Gamma-Aminobutyric Acid (GABA) as an Inhibitory Neurotransmitter

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature central nervous system (CNS) of mammals. scielo.org.mxnih.gov Its primary function is to reduce neuronal excitability throughout the nervous system. numberanalytics.com This inhibitory effect is crucial for maintaining a balanced level of neuronal activity, preventing over-excitation that can lead to pathological states. The proper functioning of the CNS relies on a delicate equilibrium between excitatory neurotransmission, primarily mediated by glutamate (B1630785), and inhibitory neurotransmission, regulated by GABA. scielo.org.mxnih.gov

GABA is synthesized from the excitatory neurotransmitter glutamate through the action of the enzyme glutamic acid decarboxylase (GAD). nih.govphysio-pedia.com Once synthesized, GABA is stored in synaptic vesicles within presynaptic neurons. scielo.org.mxnih.gov Upon the arrival of a nerve impulse, these vesicles release GABA into the synaptic cleft, the space between neurons. nih.govphysio-pedia.com

In the synaptic cleft, GABA exerts its inhibitory effects by binding to specific receptors on the surface of postsynaptic neurons. nih.govyoutube.com There are two main classes of GABA receptors: GABA-A and GABA-B. nih.govwikipedia.org

GABA-A receptors are ionotropic, meaning they are ligand-gated ion channels. nih.govrndsystems.com When GABA binds to these receptors, it causes a channel to open that is permeable to chloride ions (Cl⁻). youtube.com The influx of negatively charged chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential. nih.govyoutube.com This rapid form of inhibition is the primary mechanism by which GABA reduces neuronal activity. youtube.com

GABA-B receptors are metabotropic, meaning they are G-protein coupled receptors. nih.govrndsystems.com Their activation leads to a slower, more prolonged inhibitory response. They can inhibit neurotransmitter release presynaptically and induce hyperpolarization postsynaptically by activating potassium (K⁺) channels. nih.govyoutube.com

The widespread distribution of GABAergic neurons and receptors throughout various brain regions, including the amygdala, hippocampus, and prefrontal cortex, highlights GABA's critical role in regulating a wide array of physiological and psychological processes such as mood, cognition, and sleep. scielo.org.mxscielo.org.mx

Overview of GABA Transporters (GATs) in the Central Nervous System

The action of GABA in the synaptic cleft is terminated by its removal through a process of reuptake. nih.gov This reuptake is mediated by a family of proteins known as GABA transporters (GATs). These transporters are located on the membranes of both presynaptic neurons and surrounding glial cells. nih.gov

GABA reuptake is a critical process for several reasons:

Termination of Synaptic Transmission: By removing GABA from the synaptic cleft, GATs terminate its inhibitory signal, allowing for precise temporal control of neurotransmission. nih.gov

GABA Recycling: The GABA taken back up into presynaptic neurons can be repackaged into synaptic vesicles for future release, conserving the neurotransmitter. nih.gov

Prevention of Desensitization: Continuous exposure to high concentrations of GABA can lead to the desensitization of GABA receptors. The reuptake mechanism prevents this by maintaining low extracellular GABA levels.

The reuptake process is an active transport mechanism, meaning it requires energy. It is driven by the electrochemical gradient of sodium ions (Na⁺) across the cell membrane. nih.gov

Four distinct subtypes of GABA transporters have been identified in the mammalian central nervous system, each with a unique distribution and pharmacological profile.

| Transporter Subtype | Primary Location(s) | Cellular Localization | Key Characteristics |

| GAT-1 | Cerebral cortex, hippocampus, cerebellum, retina | Predominantly on presynaptic neurons | The most abundant GABA transporter in the brain. A primary target for anticonvulsant drugs. |

| GAT-2 | Predominantly in non-neuronal tissues (liver, kidney), but also in the ependyma and choroid plexus within the brain | Primarily on astrocytes and other non-neuronal cells | Also transports beta-alanine. |

| GAT-3 | Glial cells (astrocytes) in the cortex, hippocampus, and striatum | Predominantly on glial cells | Plays a significant role in clearing GABA from the synapse, particularly at a distance from the release site. |

| BGT-1 (Betaine/GABA Transporter-1) | Primarily in the meninges and some glial cells | Glial cells and epithelial cells of the brain barriers | Also transports betaine (B1666868) and is involved in osmotic regulation. |

The differential distribution of these transporter subtypes allows for fine-tuned regulation of GABAergic signaling in different brain regions and cellular compartments. The majority of GABA reuptake in the brain is mediated by GAT-1, making it a key target for pharmacological intervention.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action and Molecular Interactions of Tiagabine Hydrochloride Hydrate

Selective Inhibition of GABA Transporter 1 (GAT-1)

Tiagabine (B1662831) is a selective inhibitor of the GAT-1 transporter, which is predominantly found in the cortex and hippocampus. nih.gov By blocking this transporter, tiagabine effectively slows the reuptake of GABA that has been released into the synapse. patsnap.comnih.gov This action leads to an increase in the concentration of GABA available to bind with postsynaptic receptors. patsnap.comdrugbank.com

Impact on Synaptic and Extracellular GABA Concentrations

The primary function of GAT-1 is to clear GABA from the synaptic cleft, thereby terminating its inhibitory signal. patsnap.comrcsb.org Tiagabine's inhibition of GAT-1 leads to a dose-dependent increase in the concentration of GABA in the synaptic and extracellular spaces. patsnap.comnih.gov By preventing the reuptake of GABA into presynaptic neurons and surrounding glial cells, tiagabine ensures that the neurotransmitter remains in the synaptic cleft for a longer duration. patsnap.comdrugbank.comnih.gov This elevation of GABA levels is a cornerstone of tiagabine's mechanism. patsnap.comrcsb.org

Enhancement of GABA-Mediated Inhibitory Events

The increased availability of GABA in the synapse enhances its natural inhibitory effects on neuronal excitability. patsnap.com This leads to a more pronounced and prolonged activation of postsynaptic GABA receptors. patsnap.com Research has shown that tiagabine significantly prolongs the duration of inhibitory postsynaptic potentials (IPSPs) without affecting their amplitude. nih.govnih.gov Specifically, the decay time constant of GABAA receptor-mediated synaptic currents has been observed to increase substantially in the presence of tiagabine. nih.gov This heightened inhibitory tone helps to stabilize neural activity and counter the excessive neuronal firing characteristic of certain neurological conditions. patsnap.com

Molecular Basis of GAT-1 Inhibition

The interaction between tiagabine and the GAT-1 transporter is a complex process involving specific binding sites and conformational changes within the transporter protein. nih.govacs.org GAT-1, a member of the solute carrier 6 (SLC6) family, operates through a cycle of conformational changes to move GABA across the cell membrane, transitioning between outward-open, occluded, and inward-open states. nih.gov

Tiagabine Binding Sites within the GAT-1 Transporter

Molecular modeling and structural studies have identified key binding sites for tiagabine within the GAT-1 transporter. It is understood that the nipecotic acid portion of the tiagabine molecule, which mimics GABA, binds to the main substrate site (S1). nih.govmdpi.comnih.gov The diaromatic, hydrophobic portion of tiagabine is thought to occupy a second, allosteric site (S2) located in the extracellular vestibule of the transporter. nih.govmdpi.comnih.gov

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the structure of the human GAT-1 transporter. A significant study, identified by the PDB code 7SK2, determined the structure of GAT-1 in complex with tiagabine. rcsb.orgnih.govmdpi.comnih.govpdbj.org This structural data revealed that tiagabine locks the transporter in an inward-open conformation. rcsb.orgmdpi.comnih.govpdbj.org The binding of tiagabine involves an extensive network of interactions with transmembrane helices TM1a, TM6b, TM7, and TM8. nih.gov However, some analyses of the 7SK2 cryo-EM map suggest that the model may not perfectly fit the ligand-binding site, indicating that the precise binding mode might require further investigation. nih.govmdpi.comnih.gov

| PDB Code | Experimental Method | Resolution (Å) | Observed Conformation | Key Interacting Transmembrane Helices |

|---|---|---|---|---|

| 7SK2 | Cryo-Electron Microscopy | 3.82 | Inward-Open | TM1a, TM6b, TM7, TM8 |

Tiagabine hydrochloride hydrate (B1144303) is recognized for its role as a selective inhibitor of the GABA transporter 1 (GAT-1), which leads to an increase in the concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. nih.govpatsnap.com This heightened availability of GABA enhances its inhibitory effects, which is central to tiagabine's therapeutic action. patsnap.comdrugbank.com

Kinetics of GAT-1 Inhibition

Competitive/Mixed-Type Inhibition : The interaction of tiagabine with GAT-1 is complex, exhibiting characteristics of both competitive and mixed-type inhibition. nih.govnih.gov When tiagabine and GABA are introduced simultaneously, the inhibition appears competitive. nih.govresearchgate.net However, if cells are pre-incubated with tiagabine before GABA is added, the inhibition pattern shifts to a mixed-type, indicating a more complex, two-step mechanism. nih.govresearchgate.net This suggests that tiagabine may initially bind to the outward-facing conformation of the transporter and remain bound as it transitions to an inward-facing state, thereby blocking the transport cycle. nih.gov

Sodium Ion Dependence : The function of GAT-1, like other members of the SLC6 family of transporters, is dependent on the electrochemical gradients of sodium and chloride ions. nih.gov The binding of tiagabine to GAT-1 is also influenced by the presence of sodium ions. nih.gov

| Parameter | Description | Supporting Evidence |

|---|---|---|

| Inhibition Type | Competitive and Mixed-Type | Simultaneous application with GABA results in competitive inhibition, while pre-incubation leads to mixed-type inhibition. nih.govresearchgate.net |

| Ion Dependence | Sodium Ion Dependent | Binding of tiagabine to GAT-1 is influenced by sodium ions. nih.gov |

Downstream Effects on GABA Receptors and Neural Excitability

Influence on Synaptic GABAA Receptor-Mediated Currents : Tiagabine has been shown to prolong the decay time of inhibitory postsynaptic currents (IPSCs) mediated by synaptic GABAA receptors. nih.govnih.gov For instance, one study observed an increase in the mean decay time constant of the GABAA receptor-mediated synaptic current from 16 to 250 ms. nih.gov This prolongation of synaptic inhibition contributes to a reduction in neuronal firing. physiology.org

Alterations in Membrane Conductance : The enhanced activation of GABAA receptors by increased GABA concentrations leads to a greater influx of chloride ions into the neuron. youtube.com This increased chloride conductance hyperpolarizes the neuronal membrane, making it less likely to reach the threshold for firing an action potential. nih.govyoutube.com

Activity-Dependent Responses in Neural Circuits : The effects of tiagabine can be particularly pronounced during periods of high neuronal activity. In studies of hippocampal pyramidal cells, tiagabine's enhancement of GABA-mediated responses is more significant during high-frequency stimulation. physiology.orgnih.gov This activity-dependent potentiation of inhibition suggests that tiagabine may be particularly effective at dampening the excessive neuronal firing associated with seizure activity. physiology.org

| Effect | Description | Key Findings |

|---|---|---|

| Modulation of GABAA Receptor-Mediated Tonic Inhibition | Enhances persistent inhibitory currents by activating extrasynaptic GABAA receptors. | Increased ambient GABA leads to greater tonic inhibition. nih.govfrontiersin.org |

| Influence on Synaptic GABAA Receptor-Mediated Currents | Prolongs the decay time of inhibitory postsynaptic currents (IPSCs). | The mean decay time constant of GABAA-mediated synaptic currents can be significantly increased. nih.gov |

| Activation of GABAB Receptors | Increased extracellular GABA can activate metabotropic GABAB receptors. | Contributes to the overall inhibitory effects of tiagabine. nih.govbohrium.comnih.gov |

| Alterations in Membrane Conductance | Increases chloride conductance through GABAA receptor channels. | Leads to membrane hyperpolarization and reduced neuronal excitability. youtube.com |

| Activity-Dependent Responses in Neural Circuits | Effects are more pronounced during high-frequency neuronal firing. | Demonstrated in hippocampal pyramidal cells, suggesting a targeted action during hyperexcitable states. physiology.orgnih.gov |

Preclinical Pharmacological Research of Tiagabine Hydrochloride Hydrate

In Vitro Studies on GABA Uptake Inhibition

The primary mechanism of action of tiagabine (B1662831) is the inhibition of GABA transporters, which are responsible for clearing GABA from the synaptic cleft. nih.gov This inhibition leads to an increase in the concentration and duration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. nih.gov

Tiagabine is a potent inhibitor of GABA uptake into both neurons and glial cells. nih.govselleck.co.jp In vitro studies have demonstrated its high affinity for the GABA transporter GAT-1. The half-maximal inhibitory concentration (IC50) for tiagabine's inhibition of GABA uptake has been determined in various preparations. In vivo, tiagabine exhibits an IC50 of 67 nM. tocris.com Research on cloned human GAT-1 has shown an IC50 value of 0.07 µM for tiagabine. nih.gov

Table 1: In Vitro Inhibition of GABA Uptake by Tiagabine

| Preparation | IC50 Value |

|---|---|

| In Vivo | 67 nM tocris.com |

| Cloned Human GAT-1 | 0.07 µM nih.gov |

The GABA transporter family consists of four subtypes: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). acs.org Tiagabine demonstrates high selectivity for the GAT-1 subtype, which is the most abundant GABA transporter in the human brain. nih.govacs.org GAT-1 is predominantly expressed on presynaptic neurons and surrounding astrocytes. nih.gov While GAT-1 is a primary target, other subtypes like GAT-3 are mainly found on distal astrocytes, and GAT-2 is located in the leptomeninges and neonatal brain. nih.gov BGT-1 has been identified in the hippocampus and cortex. nih.gov

The selectivity of tiagabine for GAT-1 is a key feature of its pharmacological profile. researchgate.net Analogues of tiagabine have also been developed and studied for their subtype selectivity. For instance, the compound EF1502 inhibits both GAT-1 and the extrasynaptic transporter BGT-1. nih.gov Studies have suggested that combined inhibition of GAT-1 and BGT-1 may offer advantages over inhibiting either transporter alone. consensus.app

Table 2: Subtype Selectivity of GABA Transporter Inhibitors

| Compound | Target Subtype(s) | Key Finding |

|---|---|---|

| Tiagabine | GAT-1 nih.govtocris.comacs.org | Highly selective inhibitor of the most abundant GABA transporter in the brain. acs.org |

| EF1502 | GAT-1 and BGT-1 nih.gov | Demonstrates synergistic anticonvulsant effects when combined with tiagabine. nih.gov |

| SNAP-5114 | GAT-2/3 consensus.app | Shows synergistic anticonvulsant action with EF1502 but not with tiagabine alone. consensus.app |

In Vivo Animal Models of Neurological Conditions

The anticonvulsant properties of tiagabine have been validated in several animal models of epilepsy, demonstrating its efficacy against both generalized and focal seizures. nih.govnih.gov

Tiagabine has shown robust anticonvulsant effects across a range of seizure models, which are used to mimic different types of human epilepsy.

Tiagabine has demonstrated efficacy in models of generalized seizures induced by chemical convulsants or sensory stimuli.

Pentylenetetrazol (PTZ)-induced seizures: This model is used to screen for drugs effective against myoclonic and absence seizures. Tiagabine has been shown to have anticonvulsant properties in chemically induced seizures, including those induced by pentylenetetrazol. nih.govnih.gov In a study on PTZ-kindled mice, tiagabine inhibited the development of full-blown seizures and reduced epileptic spike discharges. researchgate.net

DMCM-induced seizures: While specific data on DMCM (methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate), a benzodiazepine (B76468) inverse agonist that induces seizures, and tiagabine is limited in the provided results, tiagabine's efficacy in other chemically-induced seizure models like PTZ suggests a broad spectrum of activity against generalized seizures.

Sound-induced (audiogenic) seizures: In genetically epilepsy-prone rats (GEPR-9s), systemic administration of tiagabine significantly reduced the severity of audiogenic seizures. nih.gov Bilateral microinjection of tiagabine directly into the inferior colliculus, a critical brain region for initiating these seizures, also significantly reduced seizure severity. nih.gov The ED50 for tiagabine against clonic seizures in this model was found to be 23 µmol/kg. nih.gov

Table 3: Efficacy of Tiagabine in Generalized Seizure Models

| Seizure Model | Animal Model | Key Findings |

|---|---|---|

| Pentylenetetrazol (PTZ)-induced | Mice | Demonstrated anticonvulsant properties. nih.govnih.gov Inhibited seizure development and reduced epileptic spike discharges in kindled mice. researchgate.net |

| Sound-induced (audiogenic) | Genetically Epilepsy-Prone Rats (GEPR-9s) | Significantly reduced seizure severity with both systemic and direct inferior colliculus administration. nih.gov ED50 of 23 µmol/kg against clonic seizures. nih.gov |

The amygdala kindling model is a widely used animal model of focal epilepsy, particularly temporal lobe epilepsy. In this model, repeated electrical stimulation of the amygdala leads to the progressive development of seizures. Tiagabine has shown significant efficacy in this model.

Amygdala Kindling: Tiagabine has been shown to be effective in acute amygdala kindled seizures. nih.govsci-hub.st It dose-dependently suppressed the development of behavioral seizures and the duration of afterdischarges recorded from the amygdala and cortex. nih.gov Furthermore, tiagabine has demonstrated the ability to suppress both the kindling process and the expression of fully kindled seizures. nih.gov In a lamotrigine-resistant amygdala kindling model, tiagabine produced dose-dependent efficacy against convulsive seizures. nih.gov

Table 4: Efficacy of Tiagabine in the Amygdala Kindling Model of Focal Seizures

| Animal Model | Key Findings |

|---|---|

| Rats | Dose-dependently suppressed the development of behavioral seizures and afterdischarge duration. nih.gov |

| Rats | Suppressed both the kindling process and the expression of fully kindled seizures. nih.govsci-hub.st |

| Lamotrigine-resistant Rats | Produced dose-dependent efficacy against convulsive seizures. nih.gov |

Anticonvulsant Activity in Experimental Seizure Models

Effects on Afterdischarge Duration

In preclinical investigations utilizing rat models of epilepsy, tiagabine has demonstrated an ability to influence the duration of afterdischarges. Specifically, in a study involving amygdala-kindled rats, both tiagabine and gabapentin (B195806) were found to attenuate the afterdischarge duration of seizures. nih.gov This effect on afterdischarge duration is a key parameter in the preclinical assessment of anticonvulsant activity, suggesting a direct impact on the neuronal hyperexcitability that characterizes seizure activity.

Modulation of Spike-Wave Discharges in Absence Epilepsy Models (e.g., WAG/Rij rats)

The Wistar Albino Glaxo from Rijswijk (WAG/Rij) rat is a well-established genetic model for absence epilepsy, characterized by the spontaneous occurrence of spike-wave discharges (SWDs) in the electroencephalogram (EEG). frontiersin.org Preclinical studies investigating the effect of tiagabine in this model have consistently shown that the compound modulates these characteristic discharges.

As a GABA re-uptake inhibitor, tiagabine enhances GABAergic neurotransmission. In WAG/Rij rats, this mechanism leads to a dose-dependent increase in both the number and the average duration of spike-wave discharges. nih.gov This effect is in line with the broader understanding that GABAergic agonists can facilitate non-convulsive, generalized seizures like those seen in absence epilepsy. nih.gov Research has shown that while lower doses of tiagabine may have minimal impact, higher doses are effective in augmenting the occurrence of SWDs. nih.gov Interestingly, some studies have also reported the emergence of a second type of spike-wave discharge at higher doses of tiagabine. nih.gov This finding has led to the hypothesis that these may be precursors to more established spike-wave discharges. nih.gov The effect of tiagabine on increasing spike-wave discharges in this model underscores the compound's GABA-mimetic properties and highlights the differential biochemical underpinnings of convulsive versus non-convulsive epilepsy models. nih.govnih.gov

| Dose of Tiagabine | Effect on Number of Spike-Wave Discharges | Effect on Mean Duration of Spike-Wave Discharges |

|---|---|---|

| Low Dose | Minimal to no effect | Minimal to no effect |

| Higher Doses | Dose-related increase | Dose-related increase |

Investigations in Pain Models (e.g., Allodynia, Nociceptive Pain)

Preclinical pain research utilizes various models to simulate human pain conditions and to screen potential analgesic compounds. These models include those for allodynia, which is pain due to a stimulus that does not normally provoke pain, and nociceptive pain, which is caused by the stimulation of nociceptors by a noxious stimulus.

Models of allodynia can be induced chemically, for instance, through the administration of substances like NMDA or prostaglandins, or through surgical procedures like nerve ligation. nih.gov Nociceptive pain models often involve the application of thermal or mechanical stimuli to determine pain thresholds. frontiersin.org While extensive preclinical data on the effects of tiagabine in these specific models is not widely detailed in publicly available literature, it has been noted in clinical research that preclinical studies have suggested an analgesic potential for tiagabine in models of neuropathic pain. researchgate.net

Assessment of Neurotoxicity in Preclinical Models

The neurotoxicity profile of antiepileptic drugs is a critical aspect of their preclinical evaluation. In the case of tiagabine, preclinical studies have indicated a favorable neurotoxicity profile, particularly when compared to other GABAergic compounds like vigabatrin (B1682217). nih.gov Long-term treatment with vigabatrin has been associated with intramyelinic edema in the white matter of several brain regions. nih.gov In contrast, preclinical investigations have suggested that tiagabine does not induce significant neurotoxicity. nih.gov

A specific area of concern for some GABAergic drugs is the potential for accumulation in the retina, which can lead to visual field defects. Studies on vigabatrin have revealed its accumulation in the retina. nih.gov However, preclinical evidence suggests that tiagabine does not appear to accumulate in the retina. nih.gov This lack of retinal accumulation is a significant differentiating factor from vigabatrin and points to a lower risk of associated retinal toxicity.

Investigation of Cardiac Ion Channel Modulation in Preclinical Models

The potential for a drug to modulate cardiac ion channels is a key safety concern due to the risk of cardiac arrhythmias. Preclinical assessment of this risk often involves a combination of in silico and in vitro studies.

In Silico Studies of Drug Binding to Cardiac Ion Channels (e.g., Kv11.1, Nav1.5, Cav1.2)

In silico molecular docking studies have been conducted to investigate the potential interaction of tiagabine with key cardiac ion channels, including Kv11.1 (hERG), Nav1.5, and Cav1.2. These channels are crucial for cardiac repolarization and depolarization, and their blockade can lead to adverse cardiac events. The results of these computational studies suggest that tiagabine does not directly target these specific voltage-gated ion channels. This finding implies that the cardiac-related adverse effects that have been reported in some clinical instances of tiagabine use are not likely attributable to a direct interaction with and blockade of the Kv11.1, Nav1.5, or Cav1.2 channels.

| Ion Channel | Function in the Heart | Finding of In Silico Study with Tiagabine |

|---|---|---|

| Kv11.1 (hERG) | Critical for the repolarization phase of the cardiac action potential. | No direct binding predicted. |

| Nav1.5 | Responsible for the rapid depolarization phase of the cardiac action potential. | No direct binding predicted. |

| Cav1.2 | Mediates the influx of calcium that initiates cardiac contraction and contributes to the plateau phase of the action potential. | No direct binding predicted. |

In Vivo Studies on Electrocardiogram Components in Animal Models

Preclinical in vivo research has been conducted to evaluate the potential effects of tiagabine hydrochloride hydrate (B1144303) on the electrical activity of the heart, specifically focusing on electrocardiogram (ECG) components in animal models. These studies are crucial for understanding the compound's cardiovascular profile.

One significant study investigated the influence of tiagabine on the ECG of rats. nih.gov In this research, the primary aim was to assess any proarrhythmic potential by examining its effects on key ECG intervals: PQ, QRS, QT, and the corrected QT interval (QTc). nih.gov The heart rate was also monitored as an indicator of the compound's effect on cardiac rhythm. nih.gov

The findings from this in vivo study revealed that tiagabine did not produce any significant alterations in the PQ, QRS, QT, or QTc intervals. nih.gov Furthermore, there was no significant impact on the heart rate observed. nih.gov A maximal, though not statistically significant, decrease in heart rhythm of 6.9% was noted at 30 minutes post-administration. nih.gov Importantly, even at a high dose, tiagabine did not lead to a prolongation of the QT interval, which is a critical indicator for the risk of delayed cardiac repolarization. nih.gov

These results suggest that the cardiac complications, such as tachycardia, that have been reported in some clinical instances may not stem from a direct action of tiagabine on ventricular depolarization and repolarization processes. nih.govnih.gov The research indicates that the observed tachycardia is unlikely to be a result of direct interaction with key cardiac voltage-gated ion channels. nih.gov

The data from the in vivo rat ECG study is summarized in the table below, showing the effects of tiagabine on various ECG parameters over time compared to a control group.

Table 1: The Effect of Tiagabine on ECG Parameters in Rats nih.gov

| Time (min) | Parameter | Control (mean ± SEM) | Tiagabine (mean ± SEM) | % of Change |

| 0 | PQ (ms) | 42.8 ± 0.9 | 42.9 ± 0.8 | 0.2 |

| QRS (ms) | 14.9 ± 0.2 | 14.8 ± 0.3 | -0.7 | |

| QT (ms) | 70.3 ± 1.8 | 70.8 ± 2.1 | 0.7 | |

| QTc (ms) | 160.2 ± 3.5 | 161.5 ± 4.2 | 0.8 | |

| Heart Rate (bpm) | 450.8 ± 9.2 | 448.5 ± 10.1 | -0.5 | |

| 30 | PQ (ms) | 43.1 ± 0.7 | 42.5 ± 0.9 | -1.4 |

| QRS (ms) | 15.1 ± 0.3 | 14.7 ± 0.4 | -2.6 | |

| QT (ms) | 71.5 ± 2.0 | 69.8 ± 2.3 | -2.4 | |

| QTc (ms) | 162.1 ± 3.9 | 159.9 ± 4.5 | -1.4 | |

| Heart Rate (bpm) | 445.2 ± 8.7 | 414.5 ± 11.2 | -6.9 | |

| 60 | PQ (ms) | 43.0 ± 0.8 | 42.7 ± 0.7 | -0.7 |

| QRS (ms) | 15.0 ± 0.2 | 14.9 ± 0.3 | -0.7 | |

| QT (ms) | 71.1 ± 1.9 | 70.5 ± 2.0 | -0.8 | |

| QTc (ms) | 161.8 ± 3.8 | 160.8 ± 4.1 | -0.6 | |

| Heart Rate (bpm) | 448.1 ± 9.5 | 435.6 ± 9.8 | -2.8 | |

| 120 | PQ (ms) | 42.9 ± 0.9 | 43.1 ± 0.8 | 0.5 |

| QRS (ms) | 14.9 ± 0.3 | 15.0 ± 0.2 | 0.7 | |

| QT (ms) | 70.6 ± 2.1 | 71.2 ± 1.9 | 0.8 | |

| QTc (ms) | 160.9 ± 4.0 | 162.3 ± 3.9 | 0.9 | |

| Heart Rate (bpm) | 449.5 ± 10.3 | 442.3 ± 10.5 | -1.6 |

Synthesis and Medicinal Chemistry Research of Tiagabine Hydrochloride Hydrate

Historical Context of Tiagabine (B1662831) Development (e.g., Nipecotic Acid Derivations)

The development of Tiagabine is rooted in the scientific exploration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.org Research into GABAergic mechanisms led to the identification of nipecotic acid as a potent inhibitor of GABA reuptake. nih.govresearchgate.net However, the therapeutic potential of nipecotic acid was significantly limited by its inability to cross the blood-brain barrier, a consequence of its hydrophilic and zwitterionic nature. nih.govresearchgate.net

This challenge prompted medicinal chemists to design derivatives of nipecotic acid that could penetrate the central nervous system while retaining the ability to inhibit GABA uptake. The strategic goal was to increase the compound's lipophilicity. nih.gov Tiagabine emerged from these efforts as a successful lipophilic derivative of (R)-nipecotic acid. wjpps.comnih.gov The key structural modification was the attachment of a large, lipophilic bis(3-methyl-2-thienyl)butenyl anchor to the nitrogen atom of the nipecotic acid scaffold. thieme-connect.comthieme.de This moiety allows the molecule to effectively cross the blood-brain barrier. thieme.de

Launched in 1996, Tiagabine was designed as a selective GABA reuptake inhibitor (GRI) that specifically targets the GABA transporter 1 (GAT-1). nih.govcaymanchem.comnih.gov By blocking this transporter, Tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. nih.govnih.gov This targeted mechanism of action established Tiagabine as a novel therapeutic agent for epilepsy. wjpps.comnih.gov

Synthetic Strategies for Tiagabine Hydrochloride Hydrate (B1144303)

The synthesis of Tiagabine hydrochloride hydrate has been approached through various routes, reflecting the need for efficient and stereocontrolled methods to construct its unique molecular architecture. A prevalent strategy involves the condensation of a key intermediate, 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide, with (R)-piperidine-3-carboxylic acid ethyl ester. researchgate.net The bromide intermediate itself can be synthesized through a multi-step process starting from 3-methylthiophene-2-carbaldehyde, involving Grignard reactions to build the carbon skeleton, followed by dehydration and bromination. researchgate.net The final step in this sequence is the hydrolysis of the ethyl ester to yield the carboxylic acid, Tiagabine.

The biological activity of Tiagabine is highly dependent on its stereochemistry, making enantioselective synthesis a critical area of research. thieme-connect.comthieme.de The (R)-enantiomer is markedly more potent than its (S)-counterpart, necessitating synthetic methods that can produce the desired enantiomer with high purity. thieme-connect.com Early approaches often relied on the classical resolution of racemic mixtures, such as using L-tartaric acid to resolve racemic ethyl nipecotate. thieme-connect.com

More recently, advanced catalytic methods have been developed to achieve enantioselectivity. One such innovative strategy is the use of an asymmetric hydrogen atom transfer (HAT) protocol to establish the crucial chiral tertiary carbon center of the piperidine (B6355638) ring. thieme-connect.comresearchgate.netthieme-connect.com This approach, utilizing a (salen)titanium catalyst, offers a novel way to construct the chiral core of the molecule. thieme.de The process begins with a readily available alkyl-substituted acrylate, which undergoes a cascade reaction involving a regioselective homolytic epoxide opening followed by an enantioselective hydrogen atom transfer to the resulting radical, yielding a β-hydroxy ester with high enantiomeric excess. thieme-connect.com This strategy provides a flexible and efficient route to (R)-Tiagabine and its analogues. thieme-connect.comthieme-connect.com

| Feature | Description | Reference |

|---|---|---|

| Catalyst | (salen)Titanium complex | thieme.de |

| Key Reaction | Catalytic asymmetric Hydrogen Atom Transfer (HAT) | thieme-connect.comthieme-connect.com |

| Starting Material | Readily modifiable glycidic ester or alkyl-substituted acrylate | thieme-connect.com |

| Outcome | Construction of the essential chiral tertiary carbon center with high enantioselectivity | thieme-connect.comresearchgate.net |

| Advantage | Facilitates the synthesis of Tiagabine analogues for further biological research | thieme-connect.comthieme-connect.com |

The formation of the piperidine ring, the core alkaloid structure of Tiagabine, is a pivotal step in its synthesis. thieme-connect.comthieme-connect.com In the asymmetric HAT synthesis route, this is accomplished through a double N-substitution cyclization reaction. thieme-connect.com After the chiral center is set, the molecule is converted into a dibromo intermediate. This intermediate is then reacted with a homoallylic amine, leading to a di-N-substitution that closes the ring to form the piperidine structure. thieme-connect.com A significant challenge during this step is the risk of racemization, where the established chirality is lost. This can occur under basic conditions due to the relatively high acidity of the proton adjacent to the ester group, leading to enolization. thieme-connect.com To circumvent this, a tactical modification is employed: the ester group is reduced to an alcohol prior to the cyclization step. This prevents elimination and preserves the chiral center. Following the successful ring closure, the alcohol is oxidized back to the carboxylic acid to furnish the final product. thieme-connect.com

The use of chiral starting materials is a fundamental strategy in the synthesis of enantiomerically pure Tiagabine. nih.gov A commonly used chiral precursor is the ethyl ester of (R)-(-)-piperidine-3-carboxylic acid, also known as ethyl (R)-(-)-nipecotate. researchgate.net By starting with this enantiopure building block, the desired stereochemistry at the C3 position of the piperidine ring is incorporated from the outset. This simplifies the synthetic process by eliminating the need for a later-stage chiral resolution or an asymmetric synthesis step to set that specific stereocenter. Other synthetic designs have utilized different starting points, such as commercially available nicotinate or modifiable glycidic esters, which then require an enantioselective step to install the necessary chirality. thieme-connect.com

The stereochemical configuration of Tiagabine is of paramount importance to its pharmacological activity. Research has unequivocally shown that the (R)-enantiomer is approximately four times more potent as a GABA uptake inhibitor than the (S)-(+)-enantiomer. thieme-connect.comthieme.de Consequently, ensuring the chiral purity of the final active pharmaceutical ingredient is a critical aspect of its development and manufacturing.

To this end, robust analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), have been developed to accurately determine the enantiomeric purity of Tiagabine and its chiral precursors. nih.gov Studies investigating the stereochemical stability of Tiagabine and its intermediates have revealed important considerations for its synthesis and handling. For instance, under reflux conditions, the chiral precursors were found to be more prone to chiral inversion than Tiagabine itself. nih.gov Conversely, under ambient, acidic conditions, Tiagabine hydrochloride showed a higher degree of instability, with a small percentage of the active R(-)-enantiomer converting to the less active S(+)-enantiomer. nih.gov These findings underscore the need for careful control of reaction and storage conditions to maintain the stereochemical integrity of the drug.

| Compound | Condition | R(-) to S(+) Conversion | Reference |

|---|---|---|---|

| Ethyl nipecotate | Reflux | ~10% | nih.gov |

| Ethylester of tiagabine | Reflux | ~11% | nih.gov |

| Tiagabine HCl | Reflux | ~1% | nih.gov |

| Tiagabine HCl | Room Temperature, Acidic | ~0.4% | nih.gov |

Chiral Purity and Stereochemical Considerations

Importance of (R)-Enantiomer Potency

Tiagabine, a selective inhibitor of the GABA transporter 1 (GAT-1), demonstrates stereospecific activity, with the (R)-enantiomer being significantly more potent than its (S)-counterpart. thieme.de This difference in potency underscores the critical role of the chiral center at the nipecotic acid moiety in the molecule's interaction with the GAT-1 transporter. The (R)-configuration is essential for the high-affinity binding required for its therapeutic effect as an anticonvulsant. thieme.demedchemexpress.com

The stereochemistry of tiagabine is a key determinant of its biological activity, with studies indicating that the (R)-enantiomer is four times more potent than the (S)-enantiomer. thieme.de This highlights the importance of enantioselective synthesis to produce the therapeutically active form of the drug. thieme.de The higher potency of the (R)-enantiomer is attributed to its specific orientation within the binding site of the GAT-1 transporter, allowing for optimal interaction with key amino acid residues.

Chiral Inversion Studies of Tiagabine and Precursors

Chiral inversion is the process where one enantiomer of a chiral molecule converts into its mirror image. wikipedia.org This phenomenon has been studied for tiagabine and its chiral precursors to ensure the quality and stability of the final drug product. nih.gov

Studies have shown that under certain conditions, such as reflux, the chiral precursors of tiagabine are more susceptible to chiral inversion than tiagabine hydrochloride itself. nih.gov For instance, in the presence of trace metal ions and varying pH under reflux conditions, approximately 10% and 11% of the (R)-enantiomer of ethyl nipecotate and the ethyl ester of tiagabine, respectively, converted to the (S)-enantiomer. nih.gov In contrast, only about 1% of the (R)-enantiomer of tiagabine hydrochloride underwent chiral inversion under the same conditions. nih.gov

However, at room temperature and under acidic conditions, tiagabine hydrochloride appears to be less chirally stable than its precursors. nih.gov Approximately 0.4% of the (R)-enantiomer of tiagabine hydrochloride converted to the (S)-enantiomer, whereas the conversion for its precursors was less than 0.05%. nih.gov These studies are crucial for defining storage and handling conditions that maintain the enantiomeric purity of the drug.

| Compound | Condition | (R)- to (S)-Enantiomer Conversion (%) |

|---|---|---|

| Ethyl nipecotate | Reflux | ~10% |

| Ethylester of tiagabine | Reflux | ~11% |

| Tiagabine hydrochloride | Reflux | ~1% |

| Tiagabine hydrochloride | Room Temperature, Acidic | ~0.4% |

| Ethyl nipecotate | Room Temperature, Acidic | <0.05% |

| Ethylester of tiagabine | Room Temperature, Acidic | <0.05% |

Structure-Activity Relationship (SAR) Studies of Tiagabine Analogues

Design Principles for GABA Uptake Inhibitors

The design of selective GABA uptake inhibitors like tiagabine is centered on mimicking the structure of GABA to allow for binding to the GAT-1 transporter, while also incorporating features that prevent the molecule from being a substrate for transport. The general structure of these inhibitors consists of a GABA-mimicking core, a linker, and a bulky aromatic or diaromatic moiety.

The core, often a cyclic amino acid derivative like nipecotic acid, provides the necessary carboxylate and amino groups for interaction with the transporter. The lipophilic diaromatic portion is crucial for high-affinity binding and for allowing the molecule to cross the blood-brain barrier. The linker connects these two key components and its length and flexibility are optimized to ensure the correct spatial orientation of the core and the lipophilic anchor within the transporter's binding pocket.

Role of Nipecotic Acid and Diaromatic Moieties

The nipecotic acid portion of tiagabine serves as the GABA-mimetic core. Its (R)-configuration is crucial for potent GAT-1 inhibition. thieme.de The carboxylate and the secondary amine of the nipecotic acid ring are believed to interact with complementary residues in the GAT-1 binding site, mimicking the binding of GABA itself.

The diaromatic moiety, specifically the bis-(3-methyl-2-thienyl) group, acts as a lipophilic anchor. This part of the molecule is thought to bind to a hydrophobic pocket within the transporter, contributing significantly to the high affinity and selectivity of tiagabine for GAT-1. The presence of this bulky group is a key feature that distinguishes tiagabine from GABA and other earlier, less selective GABA uptake inhibitors.

Influence of Linker and Substituent Modifications on GAT-1 Affinity and Selectivity

Structure-activity relationship studies have demonstrated that modifications to the linker and substituents on the aromatic rings can have a profound impact on the affinity and selectivity of tiagabine analogues for GAT-1.

The length and conformation of the linker connecting the nipecotic acid ring to the diaromatic moiety are critical. An optimal linker length ensures that the two key binding components are positioned correctly within the transporter. Variations in the linker can lead to a significant loss of potency.

Substitutions on the thiophene (B33073) rings also influence activity. The methyl groups at the 3-position of the thiophene rings in tiagabine contribute to its high affinity. The nature and position of these substituents can modulate the electronic and steric properties of the diaromatic system, thereby affecting its interaction with the hydrophobic binding pocket of GAT-1.

Molecular Modeling and Docking Studies of Ligand-Transporter Interactions

Molecular modeling and docking studies have provided valuable insights into the binding mode of tiagabine and its analogues within the GAT-1 transporter. acs.orgresearchgate.net These computational approaches have helped to rationalize the observed structure-activity relationships and to guide the design of new inhibitors.

Docking studies suggest that tiagabine binds to GAT-1 in an inward-open conformation, effectively blocking the intracellular gate of the GABA release pathway. researchgate.net The nipecotic acid moiety is predicted to interact with key polar residues in the binding site, while the diaromatic tail occupies a hydrophobic pocket. The (R)-enantiomer is favored due to a more stable and energetically favorable binding conformation compared to the (S)-enantiomer. acs.orgresearchgate.net These models highlight the importance of specific hydrogen bonds and hydrophobic interactions in determining the high affinity and stereoselectivity of tiagabine.

Development of Tiagabine Analogues and Derivatives for Biological Research

The development of tiagabine, a selective inhibitor of the GABA transporter 1 (GAT1), has established GABA transporters as significant targets for therapeutic intervention, particularly in epilepsy. researchgate.netnih.gov This success has spurred considerable research into the synthesis and evaluation of tiagabine analogues and derivatives. The primary goals of these medicinal chemistry efforts have been to elucidate the structure-activity relationships (SAR) of GAT1 inhibitors, develop subtype-selective inhibitors for other GABA transporters (GAT2, GAT3, and BGT-1), and create molecular probes to investigate the physiological and pathological roles of these transporters. researchgate.netresearchgate.net

The core structure of tiagabine consists of three key components that have been systematically modified: a conformationally restricted GABA-mimetic moiety (nipecotic acid), a linker of 4-8 atoms, and a large, hydrophobic diaromatic group. acs.org Research has shown that the GAT1 transporter has a low tolerance for modifications to the inhibitor scaffold, making the design of new analogues a challenging endeavor. acs.org

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in defining the structural requirements for potent GAT1 inhibition. The tiagabine molecule's bis(3-methylthiophen-2-yl) methane fragment is considered essential for its ability to cross the blood-brain barrier and for its anticonvulsant activity. researchgate.net The precursor to tiagabine, nipecotic acid, is a potent uptake inhibitor in its own right but cannot effectively penetrate the blood-brain barrier. acs.orgnih.gov

Systematic modifications of the tiagabine scaffold have provided a rich source of data for understanding inhibitor-transporter interactions. acs.org Molecular modeling and docking studies, despite the lack of a high-resolution crystal structure for human GAT1 (hGAT1) for many years, have been employed to propose binding modes for tiagabine and its analogues. acs.orgnih.gov These computational approaches, combined with empirical testing of synthesized derivatives, have helped to identify key molecular attributes responsible for inhibitory activity. nih.gov For instance, research has highlighted the importance of a polar linker region in the molecule for effective binding. nih.gov

Analogues Targeting Other GABA Transporter Subtypes

While tiagabine is highly selective for GAT1, there is significant interest in developing compounds that target other GABA transporter subtypes to explore their therapeutic potential. researchgate.netnih.gov This is particularly relevant for conditions where modulating GABAergic neurotransmission outside of the GAT1-specific pathways might be beneficial.

One notable area of research has been the development of inhibitors for the betaine (B1666868)/GABA transporter (BGT1). Synergistic anti-seizure effects have been observed when GAT1 and BGT1 are inhibited simultaneously, suggesting BGT1 as a promising target for epilepsy treatment. researchgate.net This has led to the development of tiagabine derivatives designed to have increased affinity for BGT1.

An example of such a derivative is EF1502, which inhibits both GAT1 and BGT-1. researchgate.netnih.gov The development of EF1502 and other dual inhibitors has provided valuable tools for studying the distinct roles of synaptic (primarily GAT1) and extrasynaptic (including BGT1) GABA transporters. nih.gov

Further research into β-amino acid derivatives with lipophilic diaromatic side chains has aimed to refine selectivity towards the mouse GAT2 transporter (the equivalent of human BGT-1). researchgate.net By systematically varying the diaromatic side chain, researchers have developed compounds with moderate potency but more than 10-fold selectivity for mGAT2 over other subtypes. researchgate.net Docking studies suggest these analogues adopt a binding mode in mGAT2 similar to that of tiagabine in hGAT1. researchgate.net

The table below summarizes key examples of tiagabine analogues and their reported biological activities.

| Compound/Analogue | Structural Modification from Tiagabine | Target(s) | Key Research Finding |

| Tiagabine | - | GAT1 (selective) | Clinically used GAT1 inhibitor for epilepsy treatment. researchgate.netnih.gov |

| SK&F 89976-A | A related lipophilic derivative of nipecotic acid. | GAT1 (selective) | A pure inhibitor that is not transported by GAT1. acs.org |

| EF1502 | N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-hydroxy-4-(methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | GAT1 and BGT-1 | Exhibits synergistic anticonvulsant effects when combined with a GAT1 selective inhibitor. researchgate.netnih.gov |

| (1R,2S)-5a (SBV2-114) | β-amino acid-containing derivative with a 4,4-bis(3-methylthiophen-2-yl)but-3-enyl side chain. | BGT-1 (mGAT2) | Shows >10-fold selectivity for mGAT2 over other GAT subtypes. researchgate.net |

These analogues serve as critical research tools, enabling the pharmacological dissection of the GABA transporter system. By comparing the effects of selective GAT1 inhibitors like tiagabine with dual inhibitors like EF1502, researchers can better understand the distinct contributions of different transporter subtypes to neuronal excitability and seizure control. nih.gov This ongoing research paves the way for the potential development of novel therapeutics with improved efficacy or different therapeutic applications. nih.gov

Analytical Methodologies in Tiagabine Hydrochloride Hydrate Research

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantification of tiagabine (B1662831). These methods are based on the principle that the drug absorbs light at a specific wavelength or can be made to form a colored complex that absorbs in the visible region.

Ultraviolet Spectrophotometry (e.g., λmax 257 nm)

A straightforward and sensitive UV spectrophotometric method has been developed for the determination of tiagabine hydrochloride in bulk form. tsijournals.com This method utilizes the inherent property of tiagabine to absorb ultraviolet light. The maximum absorption (λmax) for tiagabine hydrochloride has been identified at 257 nm using double distilled water as a solvent. tsijournals.com

The method demonstrates good linearity within a concentration range of 10–50 µg/mL, with a high correlation coefficient of 0.99845, indicating a strong relationship between absorbance and concentration. tsijournals.com The precision and accuracy of this method have been validated through recovery studies, showing a mean recovery of 100.61%. tsijournals.com This UV spectrophotometric method is considered suitable for routine quality control analysis due to its simplicity, speed, and economical nature. tsijournals.com

Table 1: Key Parameters of UV Spectrophotometric Method for Tiagabine HCl

| Parameter | Value |

|---|---|

| λmax | 257 nm |

| Solvent | Double Distilled Water |

| Linearity Range | 10–50 µg/mL |

| Correlation Coefficient (r) | 0.99845 |

UV-Visible Spectrophotometry with Chromogenic Reagents (e.g., Redox and Complex Reactions)

To enhance the sensitivity and selectivity of spectrophotometric analysis, particularly for formulations where excipients might interfere, methods involving chromogenic reagents have been developed. ijaem.netijnrd.orgijrti.org These methods are based on the chemical reactivity of tiagabine's functional groups to form colored species that can be measured in the visible region of the electromagnetic spectrum. ijaem.netijnrd.org

One such approach involves the redox reaction of tiagabine with N-bromosuccinimide (NBS) as an oxidant and Celestine Blue (CB) as a dye. ijaem.net The resulting colored species exhibits maximum absorbance at 540 nm. ijaem.net Another method utilizes the formation of an internal salt between tiagabine and the dehydration product of citric acid (aconitic anhydride), which can be measured spectrophotometrically. ijaem.net

Ion-association complex formation is another strategy. ijnrd.org Reactions with reagents like SFNO (not specified in the provided context) and Methylene Blue (MB) produce colored complexes with maximum absorbances at 520 nm and 650 nm, respectively. ijnrd.org These visible spectrophotometric methods have been shown to be simple, sensitive, and accurate for the determination of tiagabine in both bulk and pharmaceutical dosage forms. ijaem.netijnrd.orgijrti.org

Table 2: Examples of UV-Visible Spectrophotometric Methods with Chromogenic Reagents

| Method | Reagents | Principle | λmax |

|---|---|---|---|

| Method A | N-bromosuccinimide (NBS), Celestine Blue (CB) | Redox Reaction | 540 nm |

| Method B | Citric acid, Acetic anhydride | Internal Salt Formation | Not Specified |

| Method 1 | SFNO | Ion-Association Complex | 520 nm |

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis of tiagabine hydrochloride hydrate (B1144303). nih.govnih.govresearchgate.netiajps.comrasayanjournal.co.innih.govresearchgate.net They offer high resolution and sensitivity, making them ideal for separating the drug from its impurities, degradation products, and enantiomers. nih.govnih.govresearchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are critical to ensure their reliability for quantitative analysis and stability studies. researchgate.netiajps.comrasayanjournal.co.in These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. researchgate.netrasayanjournal.co.in

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of tiagabine. researchgate.netiajps.comrasayanjournal.co.inresearchgate.net In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.netiajps.comrasayanjournal.co.in Several RP-HPLC methods have been developed for the simultaneous determination of tiagabine and its degradation products or related substances. researchgate.netrasayanjournal.co.innih.govresearchgate.net

For instance, a stability-indicating RP-HPLC method was developed using a mobile phase of phosphate (B84403) buffer (pH 3.1) and acetonitrile (B52724) (60:40, v/v) on a C18 column, with UV detection at 260 nm. iajps.com This method was able to separate tiagabine from products formed under stress conditions like acid and base hydrolysis, oxidation, and photolysis. iajps.com Another method utilized a mobile phase of sodium dihydrogen phosphate (pH 2.0) and acetonitrile (50:50, v/v) with UV detection at 254 nm. researchgate.net This method demonstrated linearity in the concentration range of 50-150 µg/ml. researchgate.net

Stress degradation studies have shown that tiagabine is susceptible to degradation under acidic, oxidative, photolytic, and thermal conditions, but is relatively stable under basic conditions. researchgate.net The degradation products, including those formed via oxidative pathways, have been successfully identified and separated using LC-MS techniques. nih.govresearchgate.net

Table 3: Example of a Validated RP-HPLC Method for Tiagabine

| Parameter | Condition |

|---|---|

| Column | Vision HT C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 11.5 mM Sodium Dihydrogen Phosphate (pH 2.0) : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 254 nm |

| Linearity Range | 50-150 µg/ml |

| Correlation Coefficient (r²) | 0.9983 |

Tiagabine is a chiral molecule, and its pharmacological activity resides primarily in the R-(-)-enantiomer. nih.gov Therefore, it is crucial to control the enantiomeric purity of the drug substance. Chiral HPLC methods have been developed to separate and quantify the S-(+)-enantiomer from the desired R-(-)-enantiomer. nih.govnih.gov

One such method employs a modified cellulose (B213188) stationary phase (Chiralcel-OD) with a mobile phase consisting of hexane, isopropanol, and ethanol (B145695) (80:14:06, v/v/v) with the addition of trifluoroacetic acid. nih.gov Detection is carried out at 260 nm. This method is capable of achieving a good separation with a selectivity factor of 1.55 and a resolution factor of 3.4. nih.gov The limit of quantification for the S-(+)-enantiomer is approximately 0.03%, with a relative standard deviation (RSD) of 3.2%. nih.gov

Another chiral HPLC method was developed for tiagabine after derivatization with 1-naphthalenemethylamine, using a Pirkle-type phenylglycine column. nih.gov The validation of these chiral methods often involves standard addition and recovery studies of the unwanted enantiomer. nih.govnih.gov

Table 4: Chiral HPLC Method for Tiagabine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralcel-OD |

| Mobile Phase | Hexane : Isopropanol : Ethanol (80:14:06, v/v/v) with Trifluoroacetic Acid |

| Detection Wavelength | 260 nm |

| Selectivity Factor (α) | 1.55 |

| Resolution Factor (Rs) | 3.4 |

| Limit of Quantification (S-(+)-enantiomer) | ~0.03% |

Other Chromatographic Methods (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful techniques used for the identification and quantification of Tiagabine and its related substances. researchgate.netnih.gov These methods offer high sensitivity and selectivity, making them suitable for detecting trace-level impurities and degradation products. researchgate.netnih.gov In one study, LC coupled with electrospray ionization multistage mass spectrometry (LC/ESI-MSn) and high-resolution mass spectrometry (HR-MS) was instrumental in identifying nine degradation products of Tiagabine formed under oxidative stress. researchgate.netnih.gov The analysis was performed using an ion-trap mass spectrometer, which allowed for detailed structural elucidation of the degradants. researchgate.net Another method utilized gas chromatography-mass spectrometry (GC-MS) for the therapeutic drug monitoring of Tiagabine in serum, demonstrating a limit of quantification of 5 ng/ml. nih.gov

Method Validation Parameters in Research

The validation of analytical methods is a critical step to ensure their reliability, as outlined by the International Council for Harmonisation (ICH) guidelines. rasayanjournal.co.inresearchgate.net This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose. rasayanjournal.co.ineuropa.eu

Linearity, Accuracy, Precision, Selectivity

Linearity: This parameter confirms the method's ability to produce results that are directly proportional to the concentration of the analyte. europa.eu For Tiagabine Hydrochloride, linearity has been demonstrated in various concentration ranges. A UV spectrophotometric method showed linearity in the range of 10–50 µg/mL. tsijournals.com An RP-HPLC method established linearity for Tiagabine in the concentration range of 5-15 µg/ml. iajps.com Another study reported a linear range of 75-450 µg/mL for Tiagabine. rasayanjournal.co.in The correlation coefficient (R²) is a key indicator of linearity, with values greater than 0.999 being indicative of a strong linear relationship. rasayanjournal.co.in

Accuracy: Accuracy reflects the closeness of the test results to the true value. researchgate.net It is often assessed through recovery studies by adding a known amount of the analyte to a sample matrix. iajps.com For a UV spectrophotometric method for Tiagabine HCl, the mean recovery was found to be 100.61%. tsijournals.com In pharmaceutical analysis, an average recovery of 98% to 102% is generally considered acceptable. iajps.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. rasayanjournal.co.in It is typically expressed as the relative standard deviation (RSD). nih.gov For an RP-HPLC method, the %RSD for method precision and intermediate precision for Tiagabine was reported to be less than 1%. rasayanjournal.co.in A chiral HPLC method for quantifying the S-(+)-enantiomer of Tiagabine reported an RSD of 3.2%. nih.gov

Selectivity: Selectivity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In stability-indicating methods, selectivity is demonstrated by the separation of the main drug peak from the peaks of degradation products. rasayanjournal.co.inresearchgate.net Chiral HPLC methods have also been developed to specifically separate and quantify the R-(-) and S-(+) enantiomers of Tiagabine. nih.gov

Table 1: Method Validation Parameters for Tiagabine Hydrochloride Hydrate Analysis

| Parameter | Method | Concentration Range | Key Finding |

|---|---|---|---|

| Linearity | UV Spectrophotometry | 10-50 µg/mL | Correlation coefficient of 0.99845. tsijournals.com |

| RP-HPLC | 5-15 µg/mL | Method validated for linearity. iajps.com | |

| RP-HPLC | 75-450 µg/mL | Correlation coefficient (R²) > 0.999. rasayanjournal.co.in | |

| Accuracy | UV Spectrophotometry | Not Specified | Mean recovery of 100.61%. tsijournals.com |

| Precision | RP-HPLC | 300 µg/mL | %RSD for method and intermediate precision < 1%. rasayanjournal.co.in |

| Chiral HPLC | Not Specified | RSD of 3.2% for S-(+)-enantiomer. nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu For a specific RP-HPLC method, the LOD and LOQ for Tiagabine were found to be 2.014 µg/ml and 6.103 µg/ml, respectively. rasayanjournal.co.inresearchgate.net Another chiral HPLC method reported an LOQ of about 0.03% for the S-(+)-enantiomer in Tiagabine HCl. nih.gov

Table 2: LOD and LOQ Values for Tiagabine Analysis

| Analyte | Method | LOD | LOQ |

|---|---|---|---|

| Tiagabine | RP-HPLC | 2.014 µg/ml rasayanjournal.co.inresearchgate.net | 6.103 µg/ml rasayanjournal.co.inresearchgate.net |

| S-(+)-enantiomer | Chiral HPLC | Not Reported | ~0.03% nih.gov |

Robustness and Ruggedness

Robustness and ruggedness are parameters that assess the reliability of an analytical method. pharmaguideline.com

Robustness evaluates the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eupharmaguideline.com For chromatographic methods, these variations can include changes in mobile phase composition, pH, and flow rate. rasayanjournal.co.inpharmaguideline.com In one study, the robustness of an RP-HPLC method for Tiagabine was confirmed by intentionally altering the mobile phase ratio, pH, and wavelength, with the system suitability parameters remaining unaffected. rasayanjournal.co.in

Ruggedness , often considered as part of robustness or as intermediate precision, assesses the reproducibility of test results under varied conditions, such as different analysts, laboratories, or instruments. pharmaguideline.comnih.gov

Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for determining the shelf-life of a drug substance and for monitoring its stability under various environmental conditions. nih.govnih.gov These methods are designed to separate the intact drug from its potential degradation products, thereby providing a clear picture of the drug's stability. nih.gov

Stress Degradation Studies (e.g., Acidic, Photolytic, Oxidative, Thermal Conditions)

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing. nih.govrjptonline.org This helps to identify the likely degradation products and establish the degradation pathways. nih.govrjptonline.org

Acidic and Basic Hydrolysis: Tiagabine has been subjected to degradation under acidic (using HCl) and basic (using NaOH) conditions. rasayanjournal.co.iniajps.comasianjpr.com One study showed that Tiagabine is highly susceptible to degradation under both acidic and alkaline conditions. researchgate.net The hydrolytic degradation is typically carried out by refluxing the drug in acidic or basic solutions. rjptonline.orgasianjpr.com

Oxidative Degradation: Hydrogen peroxide is commonly used to induce oxidative degradation. iajps.comasianjpr.com Studies have shown that Tiagabine is susceptible to oxidative degradation. researchgate.netnih.govresearchgate.net One detailed investigation identified nine degradation products resulting from heating Tiagabine in the presence of H₂O₂. researchgate.netnih.gov The primary degradation pathway involved the oxidation of the double bond in the Tiagabine molecule. researchgate.netnih.gov

Photolytic Degradation: Photostability testing exposes the drug to light to determine if it is prone to degradation upon light exposure. iajps.comrjptonline.org Tiagabine has been subjected to photolytic stress conditions to assess its stability. researchgate.netiajps.com

Thermal Degradation: To assess thermal stability, the drug substance is exposed to elevated temperatures. iajps.comresearchgate.net Research indicates that Tiagabine is less susceptible to thermal degradation compared to hydrolytic and oxidative stress. rasayanjournal.co.in

Table 3: Summary of Forced Degradation Studies on Tiagabine

| Stress Condition | Reagent/Condition | Observation |

|---|---|---|

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | Significant degradation observed. researchgate.net |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | Significant degradation observed. researchgate.net |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Susceptible to degradation; nine products identified. researchgate.netnih.govresearchgate.net |

| Photolytic Degradation | UV/Fluorescent Light | Subjected to stress testing. researchgate.netiajps.com |

| Thermal Degradation | Elevated Temperature | Less susceptible to degradation. rasayanjournal.co.in |

Spectroscopic Characterization (e.g., ¹H-NMR, FT-IR) for Compound Structure Confirmation

The structural integrity of this compound is verified through the combined application of ¹H-NMR and FT-IR spectroscopy. These analytical methodologies offer complementary information, with ¹H-NMR elucidating the arrangement of hydrogen atoms within the molecule and FT-IR identifying the characteristic vibrational frequencies of its functional groups.

Research Findings from ¹H-NMR Spectroscopy

Proton NMR spectroscopy of this compound provides distinct signals corresponding to the various protons in its structure. The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each proton, while the splitting patterns reveal the neighboring proton interactions. This data is crucial for confirming the presence and connectivity of the piperidine (B6355638) ring, the two thiophene (B33073) rings, and the butenyl chain.

U.S. Patent 5,354,760, which first disclosed the monohydrate crystalline form of tiagabine hydrochloride (designated as Form A), provides key characterization data, including that from ¹H-NMR analysis. google.com Although the full spectral data is contained within the patent, the information confirms the utility of this method for structural verification.

Interactive ¹H-NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assigned Protons |

| Data not publicly available | Data not publicly available | Data not publicly available | Protons of the piperidine ring, thiophene rings, and butenyl chain |

Note: Specific chemical shift and multiplicity data for this compound from primary, publicly accessible sources are limited. The table structure is provided for illustrative purposes based on the known molecular structure.

Research Findings from FT-IR Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The resulting spectrum displays a series of absorption bands, each corresponding to a particular molecular vibration (e.g., stretching, bending). These bands serve as a unique signature for the compound.

Key characteristic peaks in the FT-IR spectrum of this compound would be expected to confirm the presence of the carboxylic acid group (O-H and C=O stretching), the amine hydrochloride salt, C-H bonds in the aliphatic and aromatic regions, and the C-S bonds of the thiophene rings. U.S. Patent 5,354,760 also references the use of IR spectroscopy for the characterization of Tiagabine Hydrochloride Monohydrate. google.com

Interactive FT-IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| Data not publicly available | Data not publicly available | O-H Stretch | Carboxylic Acid, Water of Hydration |

| Data not publicly available | Data not publicly available | C=O Stretch | Carboxylic Acid |

| Data not publicly available | Data not publicly available | N-H Stretch | Amine Hydrochloride |

| Data not publicly available | Data not publicly available | C-H Stretch (Aromatic/Aliphatic) | Thiophene rings, Butenyl chain, Piperidine ring |

| Data not publicly available | Data not publicly available | C-S Stretch | Thiophene rings |

Note: Specific wavenumber and intensity data for this compound from primary, publicly accessible sources are limited. The table structure is provided for illustrative purposes based on the known functional groups.

The combined insights from both ¹H-NMR and FT-IR spectroscopy provide a robust and comprehensive confirmation of the chemical structure of this compound, ensuring its identity and purity in research and pharmaceutical applications.

Pharmacokinetic Research Models of Tiagabine Hydrochloride Hydrate

Absorption and Distribution Studies in Preclinical Models

Table 1: Absorption and Distribution Parameters of Tiagabine (B1662831)

| Parameter | Finding | Source(s) |

|---|---|---|

| Absorption Rate | >95% | drugbank.comnih.gov |

| Absolute Bioavailability | ~90% | nih.govmedicines.org.uk |

| Effect of Food | Decreases rate of absorption but not the extent. | nih.gov |

| Plasma Protein Binding | ~96% | drugbank.comnih.gov |

A critical aspect of tiagabine's pharmacokinetic profile is its ability to effectively cross the blood-brain barrier (BBB) to exert its effects within the central nervous system (CNS). patsnap.comnih.gov The BBB is a highly selective barrier composed of specialized endothelial cells that restricts the passage of substances from the bloodstream into the brain. nih.gov

Tiagabine is a derivative of nipecotic acid, but it possesses a lipophilic anchor, which significantly improves its ability to penetrate the BBB compared to its parent compound. nih.govnih.gov The primary mechanism for drug permeation across the BBB for lipophilic, low molecular weight compounds is passive diffusion. nih.gov As a lipophilic molecule, tiagabine is thought to utilize this pathway, moving across the endothelial cell membranes of the BBB down its concentration gradient to reach its site of action in the brain. patsnap.comnih.gov This efficient penetration is fundamental to its role as a GABA reuptake inhibitor within the CNS. patsnap.comnih.gov

Following its passage across the blood-brain barrier, tiagabine distributes within the tissues of the central nervous system. Its primary mechanism of action is the inhibition of GABA transporter 1 (GAT-1), which leads to an increase in the extracellular concentration of the inhibitory neurotransmitter GABA. nih.govnih.gov

Preclinical studies using microdialysis in awake rats have demonstrated that the administration of tiagabine leads to an increased overflow of extracellular GABA in specific brain regions, such as the midbrain. nih.gov Further research has shown that the spatial pattern of tiagabine-induced changes in brain activity, as measured by imaging techniques, correlates with the known distribution of GABA-A receptors throughout the brain. nih.gov This suggests that tiagabine's distribution is functionally significant in CNS regions with high densities of GABAergic neurons and receptors, where it modulates inhibitory neurotransmission. nih.govnih.gov Studies in mouse models of epilepsy have also confirmed its activity within the brain, where it suppresses seizure activity. nih.gov

Metabolism and Excretion Research in Animal Models

Animal models have been instrumental in elucidating the metabolic fate and elimination pathways of tiagabine. These studies show that the compound is extensively metabolized, primarily in the liver, before being excreted from the body. nih.govdoctorlib.org

The metabolism of tiagabine is predominantly carried out by the cytochrome P450 (CYP) system of enzymes in the liver. nih.govnih.govdoctorlib.org Research using human hepatic microsomes has specifically identified the CYP3A isoform subfamily as the primary catalyst for tiagabine's metabolism. nih.govdoctorlib.org Further investigation has pinpointed CYP3A4 as a key enzyme in this process. doctorlib.orgyoutube.com